molecular formula C11H10F3NO2S B6897404 N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide

Cat. No.: B6897404
M. Wt: 277.26 g/mol
InChI Key: FJUCDMMHBBVEKA-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is a fluorinated organic compound. The presence of fluorine atoms in its structure imparts unique properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemicals. The compound’s structure includes a trifluoroethyl group, which enhances its metabolic stability and lipophilicity, potentially improving its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide typically involves the introduction of the trifluoroethyl group into the benzoxathiine core. One common method is the reaction of 2,3-dihydro-1,4-benzoxathiine with 2,2,2-trifluoroethylamine under suitable conditions. This reaction can be catalyzed by transition-metal complexes, such as iron porphyrin complexes, which facilitate the N-trifluoroethylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s fluorinated structure makes it a potential candidate for drug development, particularly for enhancing metabolic stability and bioavailability.

    Materials Science: Its unique properties can be exploited in the development of advanced materials with specific functionalities.

    Agrochemicals: The compound can be used in the synthesis of pesticides and herbicides, benefiting from its stability and biological activity.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to target proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide is unique due to its specific benzoxathiine core structure combined with the trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-2,3-dihydro-1,4-benzoxathiine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2S/c12-11(13,14)6-15-10(16)8-5-18-9-4-2-1-3-7(9)17-8/h1-4,8H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUCDMMHBBVEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2S1)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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